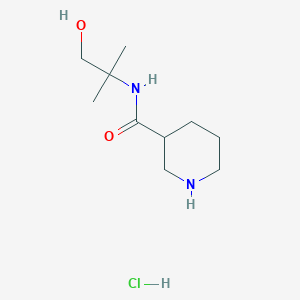
N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride
説明
“N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide” is a compound synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . This compound possesses an N, O-bidentate directing group, which is potentially suitable for metal-catalyzed C–H bond functionalization reactions .
Synthesis Analysis
The compound was synthesized from either the acid chloride (62%) or the carboxylic acid (11%), with the former being the more efficient method .
Molecular Structure Analysis
The compound was fully characterized by various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS), its composition confirmed by elemental analysis, and its structure determined and confirmed by X-ray analysis .
Chemical Reactions Analysis
The compound’s structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions . The Lewis-base-contained directing groups promote the formation of cyclometallated complexes via chelation-assistance .
科学的研究の応用
Molecular Interaction and Pharmacophore Modeling
N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride has been studied for its molecular interaction with the CB1 cannabinoid receptor. This compound, known as SR141716, exhibits potent and selective antagonism for this receptor. Conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models have revealed insights into its binding interaction and potential antagonistic activity, highlighting the role of its molecular structure in pharmacological interactions (Shim et al., 2002).
Synthesis and Structural Characterization
The compound has been a subject of interest in synthetic chemistry. Its synthesis and structural characterization, involving spectroscopic methods and X-ray analysis, have been detailed. These studies contribute to understanding its chemical properties and potential applications in various fields, including materials science and pharmaceuticals (Al Mamari & Al Lawati, 2019).
Biological Activity and Enzyme Inhibition
Studies on derivatives of this compound have shown significant biological activities. For instance, its derivatives have been evaluated for their activity against enzymes like lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), demonstrating notable inhibitory effects. Such findings suggest potential therapeutic applications in conditions related to these enzymes (Khalid et al., 2013).
Optimization for Cannabinoid Receptor Modulation
Further research has focused on optimizing chemical functionalities of related compounds to improve their interaction with cannabinoid receptors. This optimization process has led to the identification of potent modulators of these receptors, providing valuable insights into the design of new pharmacological agents (Khurana et al., 2014).
Cyclin-Dependent Kinase Inhibition
There is also evidence of its derivatives acting as inhibitors of cyclin-dependent kinase 2 (CDK2), a protein crucial in cell cycle regulation. These findings have implications for the development of new antitumor agents, with one derivative entering Phase 1 clinical trials for its antitumor properties (Misra et al., 2004).
将来の方向性
特性
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)piperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,7-13)12-9(14)8-4-3-5-11-6-8;/h8,11,13H,3-7H2,1-2H3,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZWAMBSTRIDKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



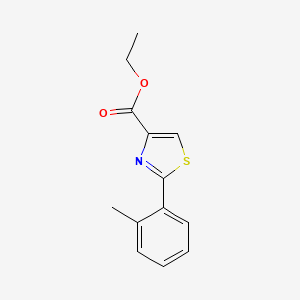
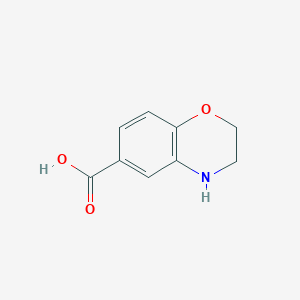
![[4-(Piperidin-4-yloxy)-phenyl]-methanol](/img/structure/B1395102.png)
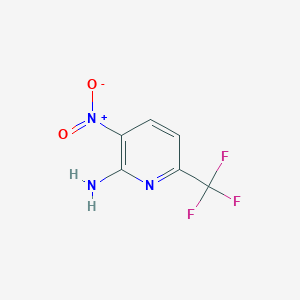
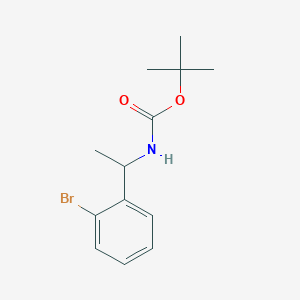
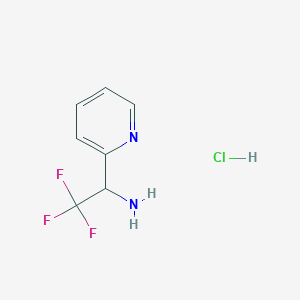

![4-{[3-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1395115.png)


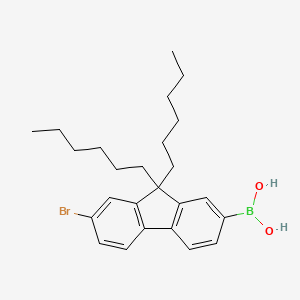
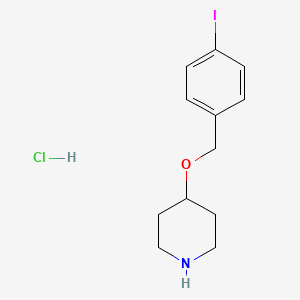
![4-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1395120.png)
